molecular formula C12H10ClN5O2 B3858228 N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-4-methylpyrimidin-2-amine

N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-4-methylpyrimidin-2-amine

Cat. No.: B3858228
M. Wt: 291.69 g/mol
InChI Key: JZECVFUXDQNUPO-VIZOYTHASA-N
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Description

N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-4-methylpyrimidin-2-amine is a complex organic compound that features a pyrimidine ring substituted with a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-4-methylpyrimidin-2-amine typically involves the condensation of 2-chloro-5-nitrobenzaldehyde with 4-methylpyrimidin-2-amine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions to facilitate the formation of the Schiff base.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-4-methylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group.

Major Products Formed

    Oxidation: Conversion of the nitro group to an amino group.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-4-methylpyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-4-methylpyrimidin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The nitro and chloro groups play a crucial role in its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-4-methylpyrimidin-2-amine shares similarities with other Schiff bases and pyrimidine derivatives.
  • Compounds like 2-chloro-5-nitrobenzaldehyde and 4-methylpyrimidin-2-amine are structurally related and can be used as starting materials for synthesizing similar compounds.

Uniqueness

  • The unique combination of a nitrophenyl group and a pyrimidine ring in this compound gives it distinct chemical and biological properties.
  • Its ability to undergo various chemical reactions and its potential applications in multiple fields make it a compound of significant interest.

Properties

IUPAC Name

N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-4-methylpyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN5O2/c1-8-4-5-14-12(16-8)17-15-7-9-6-10(18(19)20)2-3-11(9)13/h2-7H,1H3,(H,14,16,17)/b15-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZECVFUXDQNUPO-VIZOYTHASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=NC=C1)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-4-methylpyrimidin-2-amine
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N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-4-methylpyrimidin-2-amine
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N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-4-methylpyrimidin-2-amine

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